AzBTS-(NH4)2

Description

What's ABTS(ammonium salt)?

ABTS(ammonium salt) is a chemical compound used to monitor the reaction kinetics of certain enzymes. It is a radical cation and substrate for peroxidase, such as horseradish peroxidase (HRP). It has commonly been used to assess antioxidant capacity in the Trolox equivalent antioxidant capacity (TEAC) assay. It is blue in the presence of sodium persulfate or metmyoglobin but decolorizes upon incubation with antioxidants, and the antioxidant capacity can be determined spectrophotometrically. ABTS(ammonium salt) is also used as a substrate for enzymes in ELISAs.4,5 When it is incubated with peroxidase, it releases an insoluble green substance which can be measured by analysis of color at 405nm.

The uses for ABTS(ammonium salt)

The widespread application of ABTS(ammonium salt) is the assay for enzyme-linked immunosorbents (ELISA) to measure the interaction of molecules with one other. It is typically utilized as a substrate for hydrogen peroxide to make peroxidase enzymes (such as peroxidase from horseradish) or as a stand-alone component combined with blue multicopper oxide enzymes (such as bilirubin or laccase oxidase). This permits the kinetics of reaction peroxidases to be tracked. It also can follow the reaction that produces hydrogen peroxide from any enzyme or determine the quantity of hydrogen peroxide in the sample.

Food manufacturers and researchers in agriculture also employ the ABTS(ammonium salt) to determine the antioxidant capabilities in foods.

ABTS(ammonium salt) transforms into its radical cation by adding sodium persulfate. The radical cation is blue, absorbing light between wavelengths of 415 645, 734, and 815 nm. The ABTS(ammonium salt) radical cation is reactive to many antioxidants, including phenolics, thiols, and vitamins C. This blue ABTS(ammonium salt) radical cation changes to its neutral colorless form. The reaction may be monitored spectrophotometrically. This test is called"the Trolox equivalent antioxidant capacity (TEAC) test.

The chemical reaction that occurs with ABTS (ammonium salt)

ABTS(ammonium salt) formal reduction potentials are sufficiently high that it can act as an electron source to reduce oxo species like molecular oxygen and hydrogen peroxide, especially in the lower pH ranges used in biocatalysis. Under these conditions, sulfurate groups are completely deprotonated. This substance is chosen because it facilitates the reaction of hydrogen peroxide, transforming it into a soluble and green end-product. Its current absorbance of 420nm bright (e = 3.6 10104 M-1 cm-1) is easily measured using a spectrophotometer. It is an instrument commonly used in laboratories. It is often used as the reagent for glucose estimation to determine glucose concentration in solutions like blood serum.

Properties

CAS No. |

30931-67-0 |

|---|---|

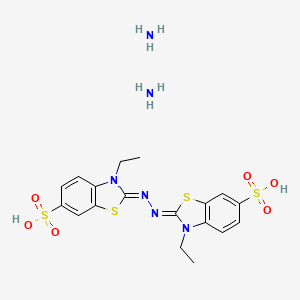

Molecular Formula |

C18H24N6O6S4 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

azane;3-ethyl-2-[(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid |

InChI |

InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3 |

InChI Key |

OHDRQQURAXLVGJ-UHFFFAOYSA-N |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=N/N=C\3/N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] |

Appearance |

Solid powder |

Other CAS No. |

30931-67-0 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

28752-68-3 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,2'-azino-di-(3-ethylbenzothiazoline)-(6)-sulfonic acid, ammonium salt 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid, diammonium salt 2,2'-azinobis(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) ABTS diammonium-2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt [AzBTS-(NH4)2]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as AzBTS-(NH4)2 or ABTS diammonium salt. This document details its physicochemical characteristics, reactivity, and common applications, with a focus on experimental protocols and data presentation for a scientific audience.

Core Chemical and Physical Properties

This compound is a water-soluble chemical compound widely utilized in biochemical assays due to its ability to form a stable and intensely colored radical cation.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Synonyms | ABTS diammonium salt, Diammonium 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) | [1] |

| CAS Number | 30931-67-0 | [1] |

| Molecular Formula | C₁₈H₂₄N₆O₆S₄ | [1] |

| Molecular Weight | 548.68 g/mol | [1] |

| Appearance | Pale green to light green powder or crystals | [1] |

| Solubility | Soluble in water (50 mg/mL, resulting in a very slightly hazy, light yellow-green to green solution), DMSO (~10 mg/mL), and dimethylformamide (~1 mg/mL).[1][2] | [1][2] |

| Storage Temperature | 2-8°C, protected from light and moisture.[1] | [1] |

| Purity | Typically ≥98% (as determined by HPLC). | [1] |

Spectroscopic Properties

The spectroscopic characteristics of this compound and its radical cation are fundamental to its application in quantitative assays.

UV-Vis Spectroscopy

The reduced form of this compound exhibits a characteristic absorption peak at approximately 340 nm.[1] Upon one-electron oxidation, it forms the stable blue-green radical cation (ABTS•⁺), which has several distinct absorption maxima.

| Species | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent/Conditions | Source(s) |

| Reduced this compound | ~340 nm | Not specified | Aqueous solution | [1] |

| ABTS•⁺ Radical Cation | 414 nm, 645 nm, 734 nm, 815 nm | ε₄₁₄ = 36,000 M⁻¹cm⁻¹ | pH 7.4 phosphate buffer | [3][4] |

The absorbance at 734 nm is most commonly used for quantification in antioxidant capacity assays due to reduced interference from other sample components at this wavelength.[3] It is important to note that the exact position of the absorption maxima of the radical cation can be influenced by the solvent used.[3]

Reactivity and Stability

This compound is sensitive to light and is hygroscopic.[1] Aqueous solutions should be prepared fresh daily and stored on ice, as they can oxidize when exposed to light and oxygen at room temperature.[1]

The primary chemical reactivity of interest is its oxidation to the ABTS•⁺ radical cation. This is typically achieved by reacting this compound with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈).[5] The resulting radical cation is stable for an extended period, allowing for its use in various assays. The ABTS•⁺ radical can then be reduced by antioxidant compounds, leading to a decolorization of the solution that is proportional to the antioxidant capacity.[6]

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

While manufacturers report purity of ≥98% as determined by HPLC, specific, publicly available, standardized methods are scarce as they are often considered proprietary. A general approach for developing an HPLC method for a sulfonated aromatic compound like this compound would involve:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to an absorbance maximum of the parent compound, such as 340 nm.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Preparation of the ABTS•⁺ Radical Cation for Antioxidant Assays

This protocol describes the generation of the ABTS radical cation, a key step in the widely used Trolox Equivalent Antioxidant Capacity (TEAC) assay.

Materials:

-

This compound

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Ultrapure water

Procedure:

-

Prepare a 7 mM aqueous solution of this compound.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

-

Before use in the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][8]

Use as a Chromogenic Substrate in Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, this compound serves as a chromogenic substrate for horseradish peroxidase (HRP). The reaction yields a soluble green end-product that can be quantified spectrophotometrically.

Materials:

-

HRP-conjugated antibody

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Substrate buffer (e.g., 50 mM phosphate-citrate buffer, pH 5.0)

-

Stop solution (e.g., 1% sodium dodecyl sulfate - SDS)

Procedure:

-

Following the binding of the HRP-conjugated antibody in the ELISA plate and subsequent washing steps, prepare the ABTS substrate solution.

-

Dissolve this compound in the substrate buffer to a final concentration of approximately 0.2 mM.[1]

-

Add H₂O₂ to the substrate solution immediately before use.

-

Add the complete substrate solution to each well of the ELISA plate.

-

Incubate at room temperature, protected from light, for color development (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 405-415 nm using a microplate reader.[2]

Visualizations

Workflow for the ABTS Antioxidant Capacity Assay

Caption: Workflow for determining antioxidant capacity using the ABTS assay.

Logical Flow of a Sandwich ELISA using this compound Substrate

Caption: Logical flow of a sandwich ELISA using HRP and this compound.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABTS diammonium salt | Horseradish peroxidase substrate | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. protocols.io [protocols.io]

- 8. mdpi.com [mdpi.com]

The Core Mechanism of ABTS in Peroxidase Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS-(NH₄)₂) in peroxidase assays. A widely utilized chromogenic substrate, ABTS is prized for its reliability and sensitivity in various applications, including enzyme-linked immunosorbent assays (ELISA).

The Fundamental Reaction: Oxidation of ABTS

The cornerstone of the ABTS-peroxidase assay is the enzymatic oxidation of the ABTS substrate in the presence of hydrogen peroxide (H₂O₂). Peroxidases, such as horseradish peroxidase (HRP), catalyze the transfer of electrons from ABTS to H₂O₂, resulting in the formation of a stable and distinctly colored end-product.[1] This reaction can be summarized as follows:

H₂O₂ + ABTS (reduced, colorless) --(Peroxidase)--> 2H₂O + ABTS•⁺ (oxidized, blue-green)

The product of this reaction is the ABTS radical cation (ABTS•⁺), which exhibits a characteristic blue-green color.[2] The intensity of this color is directly proportional to the amount of peroxidase activity and can be quantified spectrophotometrically.

Spectrophotometric Detection

The generated ABTS•⁺ possesses distinct absorption maxima, allowing for flexible detection at various wavelengths. The most prominent and commonly utilized absorption peak for quantification is in the range of 405-420 nm.[1][3] Additional absorption maxima are observed at 650 nm, 734 nm, and 820 nm.[1][3] The choice of wavelength can be influenced by potential interfering substances in the sample.

Quantitative Data Summary

The following table summarizes key quantitative data for the ABTS peroxidase assay, providing a quick reference for experimental design and data analysis.

| Parameter | Value | Wavelength (nm) | Reference |

| Molar Extinction Coefficient (ε) | ~36,000 M⁻¹ cm⁻¹ | 420 | [1][4] |

| Molar Extinction Coefficient (ε) | 26,000 - 37,000 M⁻¹ cm⁻¹ | ~415 | [5] |

| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹ cm⁻¹ | 734 | [6] |

| Optimal pH Range | 4.0 - 5.0 | N/A | [3] |

Note: There is a documented discrepancy in the literature regarding the precise molar absorptivity of the ABTS•⁺ radical cation.[5] Researchers should be consistent with the value used for their calculations.

Experimental Protocols

Below are generalized, detailed methodologies for performing a peroxidase assay using ABTS. Specific concentrations and incubation times may need to be optimized depending on the specific application.

Reagent Preparation

-

Substrate Buffer: A 100 mM phosphate-citrate buffer with a pH of 5.0 is commonly used. This can be prepared by mixing 24.3 mL of 0.1 M citric acid with 25.7 mL of 0.2 M dibasic sodium phosphate and adjusting the final volume to 100 mL with deionized water.[7]

-

ABTS Solution: Prepare a 9.1 mM ABTS solution by dissolving 5.0 mg/mL of ABTS in the substrate buffer. This solution should be prepared fresh.

-

Hydrogen Peroxide Solution: A 0.3% (w/w) H₂O₂ solution is typically used. This can be prepared by diluting a 30% H₂O₂ stock solution in deionized water. This solution should also be prepared fresh.

-

Stop Solution: A 1% sodium dodecyl sulfate (SDS) solution or a 0.625 M oxalic acid solution can be used to terminate the enzymatic reaction.[3]

Assay Procedure (Endpoint Assay)

-

Add 150 µL of the freshly prepared ABTS/H₂O₂ substrate solution to each well of a microplate.[7]

-

Add the sample containing the peroxidase.

-

Incubate the plate at room temperature for a suitable duration (e.g., 30-60 minutes), protected from direct light.[3][7]

-

Stop the reaction by adding 100 µL of the stop solution to each well.[7]

-

Measure the absorbance at 405-410 nm using a microplate reader. The color is typically stable for at least one hour.[3]

Assay Procedure (Kinetic Assay)

-

Add 100 µL of the ABTS solution to each well.

-

Initiate the reaction by adding the sample containing peroxidase and H₂O₂.

-

Immediately begin reading the absorbance at 405 nm at predetermined intervals for a defined period (e.g., 3 minutes).

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow for an ABTS peroxidase assay.

Caption: The enzymatic oxidation of ABTS by peroxidase.

Caption: A typical experimental workflow for an ABTS peroxidase assay.

References

- 1. ABTS - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Structural Insights into 2,2′-Azino-Bis(3-Ethylbenzothiazoline-6-Sulfonic Acid) (ABTS)-Mediated Degradation of Reactive Blue 21 by Engineered Cyathus bulleri Laccase and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. westmont.edu [westmont.edu]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Spectrophotometric Characteristics of Oxidized ABTS: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectrophotometric characteristics of the oxidized form of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS). It is intended for researchers, scientists, and drug development professionals who utilize the ABTS decolonization assay to assess antioxidant capacity. This document details the quantitative spectrophotometric parameters, experimental protocols for the generation and measurement of the ABTS radical cation (ABTS•+), and the underlying reaction mechanisms.

Core Spectrophotometric Data

The oxidized form of ABTS, the radical cation ABTS•+, is a blue-green chromophore with several characteristic absorption maxima in the visible and near-infrared regions of the electromagnetic spectrum. The precise molar extinction coefficient of ABTS•+ has been a subject of some discussion in the scientific literature, with reported values varying depending on the experimental conditions and the wavelength of measurement. The most commonly utilized wavelength for the ABTS assay is 734 nm due to reduced interference from colored compounds that may be present in test samples.[1][2]

For accurate quantification of antioxidant activity, a precise molar extinction coefficient is critical. Below is a summary of the reported spectrophotometric characteristics of oxidized ABTS.

| Parameter | Value | Wavelength (nm) | Comments |

| Molar Extinction Coefficient (ε) | 1.5 x 10⁴ M⁻¹cm⁻¹ | 734 | A commonly cited value for antioxidant capacity assays. |

| Molar Extinction Coefficient (ε) | 3.6 x 10⁴ M⁻¹cm⁻¹ | 415-420 | Another strong absorption peak, though more susceptible to interference.[3] |

| Molar Extinction Coefficient (ε) | 26.0 ± 0.4 mM⁻¹cm⁻¹ (2.6 x 10⁴ M⁻¹cm⁻¹) | 414 | A value determined after accounting for the secondary oxidation of ABTS•+.[4] |

| Wavelengths of Maximum Absorbance (λmax) | 415, 645, 734, 815 | The ABTS•+ radical cation exhibits multiple absorption peaks.[2][3] |

Experimental Protocols

The generation of the ABTS•+ radical cation for spectrophotometric analysis is a straightforward process involving the chemical oxidation of ABTS. The following protocol outlines a standard method for the preparation and use of the ABTS•+ solution for antioxidant assays.

Preparation of ABTS•+ Radical Cation Stock Solution

Reagents and Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K₂S₂O₈) or Ammonium persulfate ((NH₄)₂S₂O₈)

-

Phosphate Buffered Saline (PBS) or distilled water

-

Spectrophotometer

-

Vortex mixer

-

Amber-colored bottles or aluminum foil

Procedure:

-

Prepare a 7 mM ABTS stock solution: Dissolve the appropriate amount of ABTS in PBS or distilled water.

-

Prepare a 2.45 mM potassium persulfate solution: Dissolve the appropriate amount of potassium persulfate in PBS or distilled water.

-

Generate the ABTS•+ radical cation: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.

-

Incubate in the dark: Allow the mixture to stand in the dark at room temperature for 12-16 hours.[1][5] This incubation period is crucial for the complete formation of the ABTS•+ radical cation. The resulting solution will be a dark blue-green color.

-

Storage of the stock solution: The ABTS•+ stock solution is stable for over two days when stored in the dark at room temperature.[1]

Spectrophotometric Measurement of Antioxidant Activity

Procedure:

-

Prepare the working ABTS•+ solution: Before use, dilute the ABTS•+ stock solution with PBS or another appropriate buffer (e.g., ethanol for lipophilic samples) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

Blank measurement: Use the diluent buffer as a blank to zero the spectrophotometer at 734 nm.

-

Reaction initiation: Add a specific volume of the antioxidant-containing sample to a defined volume of the working ABTS•+ solution and mix thoroughly.

-

Incubation: Allow the reaction to proceed for a predetermined amount of time (e.g., 6 minutes).

-

Absorbance reading: Measure the absorbance of the solution at 734 nm.

-

Calculation of antioxidant activity: The percentage of inhibition of the ABTS•+ radical is calculated using the following formula:

The "control" is the absorbance of the ABTS•+ working solution without the antioxidant sample.

Signaling Pathways and Workflows

The ABTS assay is based on a single electron transfer (SET) mechanism. The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Oxidation of colorless ABTS to the blue-green ABTS•+ radical cation by persulfate.

Caption: Experimental workflow for the ABTS antioxidant capacity assay.

The reduction of the ABTS•+ radical by an antioxidant (AH) results in the quenching of its characteristic color, which is monitored spectrophotometrically.

Caption: Reduction of the ABTS•+ radical cation by an antioxidant.

References

- 1. youtube.com [youtube.com]

- 2. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABTS - Wikipedia [en.wikipedia.org]

- 4. westmont.edu [westmont.edu]

- 5. Aquafaba Hydrolysates as Functional Ingredients in Muffin Cakes: Effects on Physicochemical Properties, Quality Attributes, and Antioxidant Activity [mdpi.com]

An In-depth Technical Guide on the Molar Extinction Coefficient of the ABTS Radical Cation (ABTS•+)

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molar extinction coefficient of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). This guide includes quantitative data, detailed experimental protocols for its generation and measurement, and a workflow diagram for clarity.

Molar Extinction Coefficient of ABTS•+

The molar extinction coefficient (ε) is a critical parameter for the quantitative analysis of the ABTS•+ radical cation, which is widely used in antioxidant capacity assays. The ABTS•+ radical cation exhibits a characteristic blue-green color with strong absorption at specific wavelengths. The most commonly used wavelength for quantification is 734 nm.[1][2]

Data Summary

The table below summarizes the reported molar extinction coefficients for the ABTS•+ radical cation at various wavelengths. It is important to note that the exact value can be influenced by the solvent and pH of the medium.

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Solvent/Conditions |

| 734 | 1.48 x 10⁴ | Water[3] |

| 734 | 1.0 x 10⁴ - 1.6 x 10⁴ | Not specified[4] |

| 415 | 3.6 x 10⁴ | Not specified[4] |

| 420 | 3.6 x 10⁴ | pH 3.5 glycine/NaCl buffer[4] |

Experimental Protocol: Generation and Measurement of the ABTS•+ Radical Cation

The following protocol details the generation of the ABTS•+ radical cation and its use in a typical antioxidant assay. This method is based on the reaction of ABTS with potassium persulfate.[5][6][7]

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or another suitable buffer (e.g., ethanol/water)[8]

-

Spectrophotometer capable of measuring absorbance at 734 nm

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 7 mM ABTS stock solution by dissolving the appropriate amount of ABTS in water. For example, dissolve 38.4 mg of ABTS (molar mass: 548.68 g/mol ) in 10 mL of deionized water.[9]

-

Prepare a 2.45 mM potassium persulfate stock solution by dissolving the appropriate amount of K₂S₂O₈ in water. For example, dissolve 6.6 mg of potassium persulfate (molar mass: 270.32 g/mol ) in 10 mL of deionized water.[7]

-

-

Generation of the ABTS•+ Radical Cation:

-

To generate the ABTS•+ stock solution, mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution in a 1:1 (v/v) ratio.[7]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][7] This incubation period is crucial for the complete formation of the radical cation.

-

-

Preparation of the ABTS•+ Working Solution:

-

Spectrophotometric Measurement:

-

To measure the antioxidant capacity of a sample, add a specific volume of the sample to a defined volume of the ABTS•+ working solution.

-

After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.[5][6]

-

The percentage of inhibition of the ABTS•+ radical is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the ABTS•+ working solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.[7]

-

-

Experimental Workflow

The following diagram illustrates the key steps in the generation and measurement of the ABTS•+ radical cation for an antioxidant assay.

Caption: Experimental workflow for the ABTS•+ antioxidant assay.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Optimization of ABTS radical cation assay specifically for determination of antioxidant capacity of intracellular extracts of microalgae and cyanobacteria. | Sigma-Aldrich [sigmaaldrich.com]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

Key applications of AzBTS-(NH4)2 in biochemical research

My initial searches for "AzBTS-(NH4)2" have yielded no relevant results in the context of biochemical research, suggesting the compound name may be incorrect or not widely known by this designation. To address the user's request, I need to pivot my search strategy to explore possible alternative names or related compounds that might be abbreviated as "AzBTS". I will broaden my search to look for "AzBTS" in combination with terms like "biochemical," "research," "assay," and "inhibitor." I will also search for chemical structures that might correspond to "AzBTS" to identify the correct chemical name. If these searches remain fruitless, I will have to inform the user about the lack of information on the requested compound and my inability to proceed with the detailed guide.

Based on an extensive search, there is no publicly available scientific literature or documentation referencing a compound named "this compound" in the context of biochemical research. This suggests several possibilities:

-

Incorrect Naming or Typo: The name "this compound" may be a non-standard abbreviation, an internal laboratory code, or contain a typographical error.

-

Obscure Compound: The compound may be extremely obscure or no longer in use, with its documentation not digitized or indexed in common scientific databases.

Without a verifiable and documented compound, it is not possible to provide an in-depth technical guide on its applications, experimental protocols, and associated data as requested. The core requirements of the prompt, including data presentation, experimental protocols, and visualizations, are contingent on the existence of foundational research on the specified topic.

Recommendation:

It is highly recommended to verify the correct chemical name, CAS number, or any alternative nomenclature for the compound of interest. Once a correct and searchable identifier is provided, a comprehensive technical guide can be developed.

For example, if the intended compound was a well-known biochemical reagent with a similar acronym, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), a detailed guide on its applications in ELISA and antioxidant assays could be readily compiled.

Example of a DOT script for a related, known compound (ABTS) in an ELISA workflow:

Caption: Example ELISA workflow using the known substrate ABTS.

Please provide a corrected compound name to proceed with your specific request.

An In-depth Technical Guide to AzBTS-(NH₄)₂, a Chromogenic Substrate for Laccase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly referred to as AzBTS-(NH₄)₂ or ABTS, as a chromogenic substrate for the determination of laccase activity. Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper oxidases with a growing range of applications in biotechnology and environmental sciences. The accurate and efficient measurement of their activity is crucial for research and development in these fields.

Core Principles

Laccase catalyzes the oxidation of a wide array of phenolic and non-phenolic compounds, including AzBTS-(NH₄)₂. In this reaction, the colorless AzBTS-(NH₄)₂ substrate undergoes a one-electron oxidation to form the stable, intensely blue-green cation radical (ABTS˙⁺).[1] The concentration of this colored product is directly proportional to the laccase activity and can be quantified spectrophotometrically by measuring the increase in absorbance at a specific wavelength.[1] This method is widely favored due to its simplicity, sensitivity, and the stability of the resulting colored product.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the use of AzBTS-(NH₄)₂ in laccase assays, compiled from various studies. These values can be influenced by the specific laccase enzyme and reaction conditions.

| Parameter | Value | Source Organism/Enzyme | Reference |

| Molar Extinction Coefficient (ε) | 36,000 M⁻¹ cm⁻¹ | Not Specified | [2] |

| 29,300 M⁻¹ cm⁻¹ | Not Specified | [1] | |

| Wavelength of Max. Absorbance (λmax) | 420 nm | Trametes sp. | [2] |

| 420 nm | Ganoderma resinaceum | [3] | |

| 434 nm | Not Specified | [1] | |

| 734 nm | Cryptococcus neoformans | [4] | |

| Michaelis-Menten Constant (Km) | 20 ± 5 µM | Trametes hirsuta L. | [5] |

Note: The variation in reported molar extinction coefficients and optimal wavelengths may be due to different experimental conditions or instrumentation.

Experimental Protocols

Detailed methodologies for performing laccase activity assays using AzBTS-(NH₄)₂ are provided below. These protocols can be adapted for use in standard spectrophotometers or 96-well microplate readers.

1. Spectrophotometric Assay

This protocol is suitable for detailed kinetic studies and precise measurements of laccase activity in purified or partially purified enzyme preparations.

-

Reagents and Buffers:

-

Substrate Stock Solution: Prepare a 20 mM solution of AzBTS-(NH₄)₂ in deionized water. This solution should be stored protected from light.

-

Assay Buffer: A 100 mM phosphate-citrate buffer with a pH of 4.0 is commonly used.[3] Alternatively, a 100 mM sodium acetate buffer at pH 5.0 can be employed.[1]

-

-

Procedure:

-

Pipette 2.5 mL of the assay buffer into a 3 mL cuvette.

-

Add 0.25 mL of the 20 mM AzBTS-(NH₄)₂ stock solution to the cuvette and mix gently. The final concentration of AzBTS-(NH₄)₂ in the assay mixture will be 2 mM.[3]

-

Equilibrate the cuvette in a spectrophotometer set to the desired temperature (e.g., 25 °C).

-

To initiate the reaction, add a small volume (e.g., 20-100 µL) of the laccase-containing sample to the cuvette and mix immediately.[1]

-

Measure the increase in absorbance at 420 nm over a period of 3 to 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[1]

-

-

Calculation of Laccase Activity: One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of AzBTS-(NH₄)₂ per minute under the specified assay conditions.[3] The activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA/Δt) * V_total / (ε * V_sample * d)

Where:

-

ΔA/Δt is the initial rate of change in absorbance per minute.

-

V_total is the total volume of the assay mixture in mL.

-

ε is the molar extinction coefficient of ABTS˙⁺ in M⁻¹ cm⁻¹.

-

V_sample is the volume of the enzyme sample added in mL.

-

d is the path length of the cuvette in cm (typically 1 cm).

-

2. 96-Well Microplate Assay

This high-throughput method is ideal for screening a large number of samples, such as chromatographic fractions or culture supernatants.

-

Reagents and Buffers:

-

Same as for the spectrophotometric assay.

-

-

Procedure:

-

To each well of a 96-well microplate, add 150 µL of the assay buffer.

-

Add 20 µL of the 20 mM AzBTS-(NH₄)₂ stock solution to each well.

-

Add 30 µL of the laccase-containing sample to each well to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) with gentle agitation.[4]

-

Measure the absorbance at a suitable wavelength (e.g., 420 nm or 734 nm) at different time points using a microplate reader.[4]

-

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow for the laccase assay using AzBTS-(NH₄)₂.

Caption: Chemical reaction of AzBTS-(NH₄)₂ oxidation catalyzed by laccase.

Caption: Experimental workflow for a spectrophotometric laccase assay.

Comparative Insights

When compared to other commonly used laccase substrates like guaiacol and o-dianisidine, AzBTS-(NH₄)₂ consistently demonstrates higher sensitivity. This heightened sensitivity allows for the detection of lower levels of laccase activity. However, it is important to note that AzBTS-(NH₄)₂ is not a phenolic compound, which may influence the determination of optimal pH, temperature, or kinetic parameters, potentially yielding results that differ from those obtained with phenolic substrates.[1]

Inhibitors and Interferences

Certain compounds can interfere with the AzBTS-(NH₄)₂ assay. For instance, sulfhydryl-containing compounds such as dithiothreitol, thioglycolic acid, and cysteine can reduce the colored ABTS˙⁺ radical back to its colorless form, leading to an underestimation of laccase activity.[6] Sodium azide is a known true inhibitor of laccase and will also result in decreased activity measurements.[6] It is crucial to consider the presence of such substances in the sample matrix when interpreting results.

Conclusion

AzBTS-(NH₄)₂ is a robust and sensitive chromogenic substrate that serves as an invaluable tool for the quantification of laccase activity in various research and industrial applications. Its ease of use and the stability of its colored product make it a preferred choice for both high-throughput screening and detailed kinetic analyses. By understanding the principles of the assay, adhering to standardized protocols, and being aware of potential interferences, researchers can obtain reliable and reproducible data on laccase activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 4. A food color based colorimetric assay for Cryptococcus neoformans laccase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic characterization of purified laccase from Trametes hirsuta: A study on laccase catalyzed biotransformation of 1,4-dioxane | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Laccase activity tests and laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of AzBTS-(NH4)2 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for AzBTS-(NH4)2 (Diammonium 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)), a chromogenic substrate widely used in laboratory settings, particularly in enzyme-linked immunosorbent assays (ELISA) and antioxidant capacity assays. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of experimental results.

Chemical and Physical Properties

This compound is a complex organic salt. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 30931-67-0[1] |

| Molecular Formula | C18H24N6O6S4[2] |

| Molecular Weight | 548.7 g/mol [2] |

| Appearance | Powder or crystals |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in water |

| Stability | Light sensitive; store under inert atmosphere[3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[2][4][5][6]

-

Eye Irritation (Category 2): Causes serious eye irritation.[2][4][5][6]

-

Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation.[5]

Routes of Exposure:

-

Inhalation: Inhalation of dust may cause respiratory irritation.[5][7]

-

Skin Contact: Can cause skin irritation.[2][4][5][6][7] Prolonged or repeated exposure may lead to dermatitis.[7]

-

Eye Contact: Causes serious eye irritation and potential damage.[2][4][5][6][7]

-

Ingestion: Accidental ingestion may be harmful to health.[7]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound powder, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[4][6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4][6]

-

Respiratory Protection: In case of inadequate ventilation or when dust is generated, a NIOSH-approved particulate respirator is recommended.

-

Protective Clothing: A laboratory coat or other protective clothing to prevent skin contact.[5]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure.

Handling:

-

Avoid breathing dust.[5] Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Use scoops or spatulas for transferring the powder to minimize dust generation.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage:

-

Keep the container tightly closed.[4]

-

Store in a refrigerator at 2-8°C.

-

Store under an inert atmosphere (e.g., argon or nitrogen) as the material is light-sensitive.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[4] Seek medical attention if irritation develops or persists.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[3][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 2.1). Avoid breathing dust and contact with the material.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4]

-

Methods for Cleaning Up: Carefully sweep or scoop up the spilled material, avoiding dust generation. Place in a sealed, labeled container for disposal.[4] Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

Experimental Protocols

This compound is a versatile reagent. Below is a detailed protocol for its use in an ABTS antioxidant capacity assay.

Protocol: ABTS Radical Cation Decolorization Assay

This protocol describes the generation of the ABTS radical cation (ABTS•+) and its use to measure the antioxidant capacity of a sample.

Materials:

-

This compound powder

-

Potassium persulfate (K2S2O8)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Antioxidant standard (e.g., Trolox)

-

Test sample

-

Spectrophotometer or microplate reader capable of reading absorbance at 734 nm.

Procedure:

-

Preparation of ABTS Stock Solution (7 mM):

-

Dissolve the appropriate amount of this compound powder in deionized water or PBS to achieve a 7 mM concentration.

-

-

Preparation of Potassium Persulfate Stock Solution (2.45 mM):

-

Dissolve potassium persulfate in deionized water to a final concentration of 2.45 mM.

-

-

Generation of ABTS•+ Radical Cation Solution:

-

Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical cation.

-

-

Preparation of Working ABTS•+ Solution:

-

Dilute the aged ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the antioxidant standard or test sample to a cuvette or microplate well.

-

Add the working ABTS•+ solution to the cuvette or well and mix thoroughly.

-

Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage inhibition of absorbance is calculated relative to a control (working ABTS•+ solution without any antioxidant).

-

A standard curve can be generated using a known antioxidant like Trolox, and the antioxidant capacity of the sample can be expressed as Trolox equivalents.

-

Visualizations

Safe Handling Workflow for this compound Powder

References

An In-depth Technical Guide to the Solubility and Stability of AzBTS-(NH4)2 in Different Buffers

This technical guide provides researchers, scientists, and drug development professionals with comprehensive insights into the solubility and stability of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as AzBTS-(NH4)2 or ABTS diammonium salt. Understanding these parameters is critical for the reliable application of this compound in various assays, particularly in enzyme-linked immunosorbent assays (ELISA) and total antioxidant capacity assessments.

Overview of this compound

This compound is a water-soluble chemical compound that serves as a chromogenic substrate for peroxidase enzymes, such as horseradish peroxidase (HRP).[1] In the presence of hydrogen peroxide, peroxidase catalyzes the oxidation of this compound, resulting in the formation of a green, soluble end-product. This colored product can be measured spectrophotometrically, typically at 405 nm, to quantify enzyme activity or the concentration of the analyte.[1]

Solubility of this compound

The solubility of this compound is a key factor in preparing stock and working solutions for various experimental protocols. The compound exhibits good solubility in water and some organic solvents.

Data Presentation: Solubility of this compound

| Solvent/Buffer System | Concentration | Observations |

| Water | 50 mg/mL | Clear to very slightly hazy, light yellow-green to green solution.[2] |

| Water | 47 mg/mL (85.66 mM) | Sonication is recommended for dissolution.[3] |

| Water | 10 mg/mL | Clear to slightly hazy solution.[1] |

| Dimethyl Sulfoxide (DMSO) | 64.4 mg/mL (117.37 mM) | Sonication is recommended for dissolution.[3] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Soluble.[1] |

| Phosphate Buffer | 0.02 mM to 9.1 mM | Commonly used in a concentration range of 25 mM to 100 mM and a pH range of 5.0 to 7.0.[2] |

| Acetate Buffer | 50-100 mM, pH 5.0 | A compatible buffer for peroxidase-based assays using this compound.[2] |

| Phosphate-Citrate Buffer | 50-100 mM, pH 5.0 | A compatible buffer for peroxidase-based assays using this compound.[2] |

Buffers to Avoid: It is strongly recommended to avoid the use of "Good's buffers," such as MES or TES. These buffers can catalyze the reduction of the colored this compound radical cation back to its reduced, colorless form, which can interfere with assay results.[2]

Stability of this compound

The stability of this compound, both in its solid form and in solution, is crucial for obtaining reproducible and accurate experimental data. The compound is known to be sensitive to light and oxidation.

Data Presentation: Stability of this compound

| Form | Storage Condition | Stability Period | Notes |

| Solid (Powder) | 2-8°C | At least 2 years.[1] | Protect from light and moisture.[1] |

| Solid (Powder) | -20°C | 3 years.[3] | Keep away from direct sunlight.[3] |

| Aqueous Stock Solution | 4°C | Up to 1 week.[4] | Aliquot and protect from light. |

| Aqueous Stock Solution | -20°C | Up to 4 months.[4] | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Stock Solution | -20°C | 1 year.[5] | Sealed storage, away from moisture and light.[5] |

| Aqueous Stock Solution | -80°C | 2 years.[5] | Sealed storage, away from moisture and light.[5] |

| Working Solution | On Ice | Essentially no change in absorbance in ten hours.[2] | Prepare fresh daily. Sensitive to oxidation, especially with heavy metal ions.[2] |

| Working Solution | Room Temperature | May turn dark green within an hour or two.[2] | Exposure to oxygen and light accelerates degradation.[2] |

The stability of the oxidized form of this compound, the radical cation (ABTS•+), is pH-dependent. The radical is more stable under acidic conditions, and its self-decay increases at higher pH levels.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a standard this compound stock solution.

-

Weighing: Accurately weigh the desired amount of this compound powder in a conical tube.

-

Dissolution: Add the appropriate volume of solvent (e.g., ultrapure water or DMSO) to achieve the target concentration.

-

Solubilization: Vortex the solution to facilitate dissolution. If necessary, sonicate the solution to ensure complete solubilization.[3]

-

Storage: Store the stock solution in aliquots at -20°C or -80°C for long-term storage, protected from light.[4][5] For short-term storage, the solution can be kept at 4°C for up to one week.[4]

Protocol for Evaluating the Stability of this compound in a Specific Buffer

This protocol provides a framework for assessing the stability of an this compound solution under specific buffer conditions.

-

Solution Preparation: Prepare a fresh solution of this compound in the buffer of interest at the desired concentration.

-

Initial Measurement: Immediately after preparation, measure the absorbance of the solution at its maximum wavelength (around 340 nm for the reduced form) using a spectrophotometer. This will serve as the baseline (T=0) reading.

-

Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light or dark).

-

Time-Point Measurements: At regular intervals (e.g., every hour for the first 8 hours, then at 24, 48, and 72 hours), take an aliquot of the solution and measure its absorbance.

-

Data Analysis: Plot the absorbance values against time to determine the rate of degradation. The stability can be quantified by calculating the half-life of the compound in the specific buffer.

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound solutions.

Factors Influencing this compound Solution Stability

Caption: Key factors that impact the stability of this compound in solution.

References

Methodological & Application

Application Note: A Detailed Protocol for Horseradish Peroxidase-Based ELISA Using ABTS Diammonium Salt

This document provides a comprehensive, step-by-step protocol for performing an Enzyme-Linked Immunosorbent Assay (ELISA) using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt as a chromogenic substrate for Horseradish Peroxidase (HRP). This protocol is intended for researchers, scientists, and drug development professionals for the quantitative detection of an antigen in a sample.

The core of this assay is the enzymatic reaction between HRP and the ABTS substrate. HRP, conjugated to a detection antibody, oxidizes the ABTS in the presence of hydrogen peroxide. This reaction produces a soluble, green-colored end product that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of antigen present in the sample. ABTS is a water-soluble substrate that yields a product with primary absorbance peaks around 405-420 nm.[1][2][3][4]

Required Materials and Reagents

Reagents:

-

ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Diammonium Salt[1][2]

-

Capture Antibody (specific for the antigen of interest)

-

Recombinant Antigen or Standard

-

Detection Antibody conjugated to HRP (specific for the antigen of interest)

-

Bovine Serum Albumin (BSA)

-

Tween-20

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Citric Acid, anhydrous[1]

-

Dibasic Sodium Phosphate (Na₂HPO₄)[2]

-

Sodium Dodecyl Sulfate (SDS) or Oxalic Acid (for Stop Solution)[2][3]

-

Distilled or Deionized Water (dH₂O)

Equipment:

-

96-well polystyrene microtiter plates

-

Microplate reader with a 405-420 nm filter

-

Adjustable single-channel and multi-channel micropipettes

-

Reagent reservoirs

-

Vortex mixer

-

37°C incubator

-

Automated plate washer or wash bottles

-

Absorbent paper towels

Reagent Preparation

Prepare all buffers and reagents before starting the assay. It is recommended to bring all solutions to room temperature before use.[5][6]

| Reagent | Composition & Preparation Instructions | pH | Storage |

| Coating Buffer | 15 mM Sodium Carbonate, 35 mM Sodium Bicarbonate. For 1 L: 1.59 g Na₂CO₃, 2.93 g NaHCO₃ in dH₂O. | 9.6 | 4°C for up to 2 weeks. |

| Wash Buffer (1X PBST) | 0.01 M PBS, 0.05% Tween-20. For 1 L: Dilute 100 mL of 10X PBS in 900 mL dH₂O and add 0.5 mL Tween-20. | 7.4 | Room Temperature. |

| Blocking Buffer | 1% BSA in 1X PBST. For 100 mL: Add 1 g BSA to 100 mL of 1X PBST. Mix gently to dissolve. | 7.4 | 4°C. Prepare fresh for best results. |

| Substrate Buffer | 100 mM Phosphate-Citrate Buffer. For 100 mL: Mix 24.3 mL of 0.1 M Citric Acid with 25.7 mL of 0.2 M Dibasic Sodium Phosphate, and bring the final volume to 100 mL with dH₂O.[2] | 5.0 | 4°C in the dark.[1] |

| ABTS Working Solution | Dissolve ABTS diammonium salt in Substrate Buffer to a final concentration of 1 mM (e.g., 27.4 mg per 50 mL).[1] Immediately before use, add 1 µL of 30% H₂O₂ per 1 mL of ABTS solution.[1][2] CAUTION: Prepare fresh and protect from light. Use within one hour.[2] | 5.0 | N/A |

| Stop Solution | 1% SDS. For 100 mL: Dissolve 1 g of SDS in 100 mL of dH₂O. | N/A | Room Temperature. |

Step-by-Step Experimental Protocol

This protocol outlines a standard sandwich ELISA procedure. All incubation steps should be performed in a humidified chamber to prevent evaporation. Ensure wells are washed thoroughly between steps to reduce background signal.[7]

Step 1: Plate Coating

-

Dilute the capture antibody to its optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

-

Add 100 µL of the diluted capture antibody to each well of the 96-well microplate.

-

Cover the plate with a plate sealer and incubate overnight at 4°C.

Step 2: Washing

-

Aspirate the coating solution from each well.

-

Wash the plate three times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[8]

Step 3: Blocking

-

Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.

-

Cover the plate and incubate for 1-2 hours at 37°C.

Step 4: Sample and Standard Incubation

-

Wash the plate as described in Step 2.

-

Prepare serial dilutions of your standard antigen in Blocking Buffer.

-

Add 100 µL of your standards and samples (diluted in Blocking Buffer) to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.[8]

-

Cover the plate and incubate for 2 hours at 37°C.

Step 5: HRP-Conjugated Antibody Incubation

-

Wash the plate as described in Step 2.

-

Dilute the HRP-conjugated detection antibody to its optimal working concentration in Blocking Buffer.

-

Add 100 µL of the diluted HRP-conjugate to each well.

-

Cover the plate and incubate for 1 hour at 37°C.

Step 6: Substrate Reaction

-

Wash the plate five times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash.

-

Prepare the ABTS Working Solution immediately before use.

-

Add 100 µL of the ABTS Working Solution to each well.

-

Incubate the plate at room temperature (20-25°C) in the dark for 15-30 minutes. Monitor the color development. The reaction yields a green product.[1][4]

Step 7: Stopping the Reaction

-

When sufficient color has developed, add 100 µL of Stop Solution (1% SDS) to each well to terminate the enzymatic reaction.[2] The green color will remain stable.

Step 8: Data Acquisition

-

Read the absorbance of each well at 405 nm (or up to 420 nm) using a microplate reader.[2][3][4] The reading should be taken within 30 minutes of adding the stop solution.

-

Subtract the average absorbance of the blank wells from the readings of all other wells.

-

Plot a standard curve of absorbance versus the known concentrations of the standard. Use this curve to determine the concentration of the antigen in your samples.

| Protocol Step | Reagent Volume per Well | Incubation Time | Incubation Temperature |

| Coating | 100 µL | Overnight (16-18 hours) | 4°C |

| Blocking | 200 µL | 1-2 hours | 37°C |

| Sample/Standard | 100 µL | 2 hours | 37°C |

| HRP-Conjugate | 100 µL | 1 hour | 37°C |

| Substrate Reaction | 100 µL | 15-30 minutes | Room Temperature (in dark) |

| Stopping | 100 µL | N/A | N/A |

| Parameter | Setting |

| Measurement Wavelength | 405-420 nm[1][2][4] |

| Reference Wavelength | ~490 nm (optional) |

| Reading Mode | Endpoint Absorbance |

Visual Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the ABTS-based ELISA.

Caption: ELISA experimental workflow from plate coating to final data acquisition.

Caption: Signaling pathway for HRP-mediated oxidation of ABTS substrate.

References

- 1. interchim.fr [interchim.fr]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ABTS ELISA Peroxidase Substrate (ABTS-100) | Rockland [rockland.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. PeproTech Sandwich ABTS and TMB ELISA Protocol | Thermo Fisher Scientific - CN [thermofisher.cn]

- 6. biomatik.com [biomatik.com]

- 7. tulipgroup.com [tulipgroup.com]

- 8. Assay Procedure for Competitive-ELISA [elabscience.com]

Application Notes and Protocols for Preparing a Stable ABTS•+ Working Solution for Antioxidant Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is a widely used method for determining the total antioxidant capacity of various samples, including natural products, pharmaceuticals, and food ingredients.[1][2][3] The assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+).[1][4][5] The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[1][3][4] This document provides a detailed protocol for the preparation of a stable ABTS•+ working solution using ammonium persulfate and its application in antioxidant assays.

Principle of the ABTS Assay

The principle of the ABTS assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as ammonium persulfate or potassium persulfate.[1][3][4] The resulting ABTS•+ solution is intensely colored and has a characteristic absorbance spectrum with a maximum at 734 nm.[1][4] When an antioxidant is added to the ABTS•+ solution, it donates a hydrogen atom or an electron to the radical, causing its reduction back to the colorless ABTS form.[5] This decolorization is proportional to the concentration of the antioxidant and is measured spectrophotometrically.[5]

Data Presentation

Table 1: Reagent Preparation for ABTS•+ Working Solution

| Reagent | Molar Concentration | Preparation |

| ABTS Diammonium Salt | 7 mM | Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[6] |

| Ammonium Persulfate | 2.45 mM | Dissolve 5.59 mg of ammonium persulfate in 10 mL of deionized water.[6] |

| ABTS•+ Stock Solution | - | Mix equal volumes of 7 mM ABTS and 2.45 mM ammonium persulfate solutions.[7] |

Table 2: Stability of ABTS•+ Working Solution

| Storage Condition | Duration of Stability | Observations |

| Room Temperature (in the dark) | > 48 hours | Absorbance may vary in the first 18 hours and then stabilizes for at least 42 hours.[8] |

| Refrigerated (4°C, in the dark) | Up to a few months | Recommended for longer-term storage.[1] |

| Frozen (-20°C, in the dark) | Extended periods | Aliquoting and freezing is recommended to avoid repeated freeze-thaw cycles.[9] |

Experimental Protocols

1. Preparation of ABTS•+ Stock Solution

-

Prepare a 7 mM aqueous solution of ABTS diammonium salt.

-

Prepare a 2.45 mM aqueous solution of ammonium persulfate.

-

Mix the 7 mM ABTS solution and the 2.45 mM ammonium persulfate solution in a 1:1 (v/v) ratio.[7]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][3][4] This allows for the complete generation of the ABTS•+ radical.

2. Preparation of ABTS•+ Working Solution

-

Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol, methanol, or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[1][10]

3. Antioxidant Assay Protocol

-

Prepare a series of dilutions of the antioxidant standard (e.g., Trolox) and the test samples.

-

Add a small volume of the standard or sample to a cuvette or a microplate well.

-

Add a larger volume of the ABTS•+ working solution to initiate the reaction. A common ratio is 10 µL of sample to 160 µL of ABTS•+ solution.[10]

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[11]

-

Measure the absorbance of the solution at 734 nm.

-

A blank reading should be taken using the solvent instead of the sample.

-

Calculate the percentage of inhibition of the ABTS•+ radical using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot a standard curve of percentage inhibition versus the concentration of the antioxidant standard.

-

Determine the antioxidant capacity of the samples by comparing their percentage inhibition to the standard curve. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualization

Caption: Generation of the ABTS•+ radical cation.

Caption: Experimental workflow for the ABTS antioxidant assay.

References

- 1. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. youtube.com [youtube.com]

- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 5. youtube.com [youtube.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. japer.in [japer.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant activity determination [bio-protocol.org]

- 11. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]

Application Notes and Protocols for Calculating Antioxidant Capacity using the ABTS/Ammonium Persulfate Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method for determining the total antioxidant capacity of various substances. This decolorization assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants.[1] The use of ammonium persulfate to generate the ABTS radical cation is a common and effective approach.[2] This method is versatile, applicable to both hydrophilic and lipophilic compounds, and provides a reliable measure of antioxidant activity.[1]

The principle of the assay lies in the generation of a blue-green ABTS•+ chromophore through the reaction of ABTS with ammonium persulfate.[2][3] This radical cation has a characteristic absorbance at 734 nm.[4] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, causing a reduction in its color intensity that is proportional to the concentration and activity of the antioxidant.[3][4] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.[4]

Key Experimental Protocols

Preparation of Reagents

1. 7 mM ABTS Stock Solution:

-

Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.

2. 2.45 mM Ammonium Persulfate Solution:

-

Dissolve 5.6 mg of ammonium persulfate in 10 mL of deionized water. This solution should be prepared fresh.

3. ABTS•+ Radical Cation Working Solution:

-

Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM ammonium persulfate solution (e.g., 5 mL of each).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is crucial for the complete formation of the radical cation.[5][6]

-

Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[7][8]

4. Trolox Standard Solutions:

-

Prepare a stock solution of Trolox (e.g., 2.5 mM) in a suitable solvent.

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.5 to 2.0 mM.[9]

Assay Protocol

-

Pipette 180 µL of the diluted ABTS•+ working solution into the wells of a 96-well microplate.

-

Add 20 µL of the sample (or standard) to the wells.

-

Incubate the plate at room temperature for a specified time (typically 6 to 30 minutes) in the dark.[5][10]

-

Measure the absorbance at 734 nm using a microplate reader.

-

A blank reading should be taken with 180 µL of the ABTS•+ solution and 20 µL of the solvent used for the samples/standards.

Data Presentation

The antioxidant capacity is determined by calculating the percentage inhibition of the ABTS•+ radical and comparing it to the standard curve of Trolox.

Table 1: Example of a Trolox Standard Curve

| Trolox Concentration (mM) | Absorbance at 734 nm | % Inhibition |

| 0.0 (Blank) | 0.700 | 0 |

| 0.5 | 0.525 | 25 |

| 1.0 | 0.350 | 50 |

| 1.5 | 0.175 | 75 |

| 2.0 | 0.070 | 90 |

The percentage inhibition is calculated using the following formula:

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

The Trolox Equivalent Antioxidant Capacity (TEAC) of the sample is then calculated from the linear regression of the Trolox standard curve.

Table 2: Summary of Key Experimental Parameters

| Parameter | Value |

| ABTS Concentration | 7 mM |

| Ammonium Persulfate Concentration | 2.45 mM |

| ABTS•+ Generation Time | 12-16 hours |

| Wavelength for Measurement | 734 nm |

| Absorbance of ABTS•+ Working Solution | 0.700 ± 0.02 |

| Reaction Time | 6 - 30 minutes |

| Standard | Trolox |

Visualizations

Chemical Principle of the ABTS Assay

Caption: Chemical principle of the ABTS assay.

Experimental Workflow for the ABTS Assay

References

- 1. Abts assay protocol pdf | GM Binder [gmbinder.com]

- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ABTS Radical Cation Decolorization Assay [bio-protocol.org]

Application Notes and Protocols for AzBTS-(NH4)2 Assay in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (AzBTS-(NH4)2), commonly known as ABTS, is a widely used chromogenic substrate for determining the kinetic parameters of various oxidoreductase enzymes, particularly peroxidases and laccases.[1][2][3] Upon oxidation by an enzyme in the presence of an oxidizing agent (like hydrogen peroxide for peroxidases) or direct oxidation by the enzyme (like laccase), the colorless ABTS is converted into a stable, soluble, and intensely green-colored cation radical (ABTS•+).[4] The rate of formation of this radical, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. The primary absorption peak of the ABTS•+ radical is at 420 nm.[3][4]

This application note provides a detailed protocol for utilizing the this compound assay to measure enzyme kinetics, including the determination of Michaelis-Menten constants (Km and Vmax).

Principle of the Assay

The this compound assay is based on the enzymatic oxidation of ABTS. For peroxidases, the reaction requires hydrogen peroxide (H₂O₂) as an oxidizing substrate. The peroxidase catalyzes the transfer of electrons from ABTS to H₂O₂, resulting in the formation of the ABTS•+ radical and water. For laccases, the enzyme directly oxidizes ABTS using molecular oxygen as the electron acceptor.

The rate of the reaction is determined by measuring the increase in absorbance at 420 nm over time.[3] By measuring the initial reaction rates at various substrate (ABTS) concentrations, the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax), can be determined using Michaelis-Menten kinetics.[1][5]

Materials and Reagents

-

Enzyme: Purified or partially purified enzyme solution (e.g., horseradish peroxidase, laccase).

-

This compound (ABTS): Substrate, molecular weight 548.68 g/mol .

-

Hydrogen Peroxide (H₂O₂): (For peroxidase assays) 30% (w/w) solution.

-

Buffer Solution: Typically 0.1 M sodium acetate buffer (pH 4.5-5.0) or phosphate-citrate buffer.[3][6] The optimal pH should be determined for the specific enzyme being studied.

-

Spectrophotometer: Capable of measuring absorbance at 420 nm, preferably with temperature control.[3]

-

Cuvettes or 96-well microplates.

-

Pipettes and tips.

-

Distilled or deionized water.

Experimental Protocols

Preparation of Reagents

-

Buffer Solution (0.1 M Sodium Acetate, pH 4.5):

-

Prepare a 0.1 M solution of acetic acid.

-

Prepare a 0.1 M solution of sodium acetate.

-

Mix the two solutions, monitoring the pH with a calibrated pH meter, until the desired pH of 4.5 is reached.

-

-

ABTS Stock Solution (e.g., 10 mM):

-

Dissolve an appropriate amount of this compound in the buffer solution to achieve a final concentration of 10 mM. For example, dissolve 5.49 mg of ABTS in 1 mL of buffer.

-

This solution should be prepared fresh and protected from light.

-

-

Hydrogen Peroxide Stock Solution (e.g., 10 mM) (for peroxidase assays):

-

Dilute the 30% (w/w) H₂O₂ solution in the buffer to a final concentration of 10 mM. Caution: Hydrogen peroxide is a strong oxidizer and should be handled with care.

-

-

Enzyme Working Solution:

-

Dilute the enzyme stock solution in the buffer to a concentration that results in a linear rate of absorbance change over a few minutes. The optimal concentration needs to be determined empirically.

-

Assay Procedure for Enzyme Kinetics (Peroxidase Example)

This protocol is designed to determine the initial reaction velocity at various ABTS concentrations. The concentration of the other substrate (H₂O₂) is kept constant and saturating.

-

Set up the Spectrophotometer:

-

Prepare Reaction Mixtures:

-

In a series of tubes or wells of a microplate, prepare different concentrations of the ABTS substrate by diluting the ABTS stock solution with the buffer. For example, to determine Km and Vmax, a range of concentrations from approximately 0.1 Km to 10 Km is recommended. A typical range to start with could be 0.1 mM to 5 mM.[1]

-

The final reaction volume will depend on the cuvette or microplate well volume. For a 1 mL final volume in a cuvette, the components can be added as shown in the table below.

-

-

Perform the Assay:

-

For each ABTS concentration, add the buffer and the ABTS solution to a cuvette and mix.

-

Add the H₂O₂ solution and mix.

-

To initiate the reaction, add the enzyme working solution, mix quickly, and immediately start recording the absorbance at 420 nm for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 15 or 30 seconds).

-

A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic oxidation of ABTS.

-

Data Analysis

-

Calculate Initial Reaction Velocity (v₀):

-

For each ABTS concentration, plot absorbance at 420 nm versus time.

-

Determine the initial linear portion of the curve and calculate the slope (ΔA/Δt). This represents the initial reaction velocity in terms of absorbance units per minute.

-

Convert the initial velocity from ΔA/min to µmol/min/mL using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of ABTS•+ (36,000 M⁻¹cm⁻¹ at 420 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

-

v₀ (µmol/min/mL) = (ΔA/min) / (ε * l) * 1000

-

-

-

Determine Km and Vmax:

-

Plot the initial reaction velocity (v₀) against the corresponding substrate concentration ([S]). This will generate a Michaelis-Menten plot, which should be a hyperbolic curve.

-

The Vmax is the maximum velocity at saturating substrate concentrations, and the Km is the substrate concentration at which the reaction velocity is half of Vmax.

-

For a more accurate determination of Km and Vmax, it is recommended to use a linearized plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

-

The y-intercept of the Lineweaver-Burk plot is 1/Vmax.

-

The x-intercept is -1/Km.

-

The slope is Km/Vmax.

-

-

Alternatively, non-linear regression analysis of the Michaelis-Menten plot using appropriate software can be used to directly calculate Km and Vmax.

-

Data Presentation

The quantitative data from the enzyme kinetics experiment should be summarized in tables for clarity and ease of comparison.

Table 1: Preparation of Reaction Mixtures for Different ABTS Concentrations

| Tube/Well | Buffer (µL) | 10 mM ABTS (µL) | 10 mM H₂O₂ (µL) | Enzyme (µL) | Final [ABTS] (mM) |

| 1 | 870 | 10 | 100 | 20 | 0.1 |

| 2 | 850 | 30 | 100 | 20 | 0.3 |

| 3 | 830 | 50 | 100 | 20 | 0.5 |

| 4 | 810 | 70 | 100 | 20 | 0.7 |

| 5 | 780 | 100 | 100 | 20 | 1.0 |

| 6 | 680 | 200 | 100 | 20 | 2.0 |

| 7 | 480 | 400 | 100 | 20 | 4.0 |

| Blank | 890 | 10 | 100 | 0 | 0.1 |

Note: The volumes are for a final reaction volume of 1 mL and should be adjusted as needed. The enzyme volume is an example and should be optimized.

Table 2: Sample Data for Michaelis-Menten and Lineweaver-Burk Plots

| [S] (mM) | v₀ (ΔA/min) | v₀ (µmol/min/mL) | 1/[S] (mM⁻¹) | 1/v₀ (min·mL/µmol) |

| 0.1 | 0.090 | 2.50 | 10.00 | 0.400 |

| 0.3 | 0.216 | 6.00 | 3.33 | 0.167 |

| 0.5 | 0.288 | 8.00 | 2.00 | 0.125 |

| 0.7 | 0.338 | 9.39 | 1.43 | 0.106 |

| 1.0 | 0.396 | 11.00 | 1.00 | 0.091 |

| 2.0 | 0.486 | 13.50 | 0.50 | 0.074 |

| 4.0 | 0.558 | 15.50 | 0.25 | 0.065 |

Table 3: Calculated Kinetic Parameters

| Parameter | Value | Unit |

| Vmax | 20.0 | µmol/min/mL |

| Km | 0.5 | mM |

Note: The data in Tables 2 and 3 are for illustrative purposes only.

Mandatory Visualizations

Caption: Experimental workflow for the this compound assay.

Caption: Principle of the this compound assay for peroxidases and laccases.

Caption: Michaelis-Menten plot illustrating Vmax and Km.

References